![molecular formula C9H7ClN2O2 B1463278 2-(4-氯-1H-吡咯并[2,3-b]吡啶-3-基)乙酸 CAS No. 1060794-98-0](/img/structure/B1463278.png)
2-(4-氯-1H-吡咯并[2,3-b]吡啶-3-基)乙酸
描述
2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of various enzymes and receptors.
科学研究应用
2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential to inhibit specific enzymes and receptors, making it a candidate for drug development.
Medicine: Research has shown its potential in cancer therapy, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and progression
Industry: It is used in the development of agrochemicals and other industrial applications where its unique chemical properties are advantageous
作用机制
Target of Action
Similar compounds, such as pexidartinib, are known to inhibit multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (csf-1r), c-kit proto-oncogene proteins (c-kit), and fms-like tyrosine kinase-3 (flt-3) .
Mode of Action
Based on the structure and properties of similar compounds, it is likely that it interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their activity .
Biochemical Pathways
Similar compounds are known to affect pathways related to cell proliferation and survival, potentially leading to downstream effects such as reduced tumor growth .
Result of Action
Similar compounds are known to inhibit cell proliferation and induce apoptosis in certain types of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
生化分析
Biochemical Properties
2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme cyclooxygenase (COX), where 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid acts as an inhibitor, reducing the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to bind to the active site of certain kinases, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to induce apoptosis in cancer cells by activating the caspase cascade and upregulating pro-apoptotic genes such as BAX and P53 . Furthermore, 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid affects cellular metabolism by inhibiting glycolytic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes and proteins, forming stable complexes that inhibit their activity. For instance, its interaction with COX involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex and prevent substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and stress response proteins . These changes can influence the overall efficacy and safety profile of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a slight increase in dosage leads to a disproportionate increase in toxicity, highlighting the importance of careful dose optimization in preclinical studies .
准备方法
The synthesis of 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid typically involves multi-step synthetic routes. One common method involves the initial formation of the pyrrolopyridine core, followed by chlorination and subsequent functionalization to introduce the acetic acid moiety. Industrial production methods may utilize optimized reaction conditions to maximize yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .
化学反应分析
2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent, using reagents such as sodium methoxide or potassium tert-butoxide. .
相似化合物的比较
Similar compounds to 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid include other pyrrolopyridine derivatives, such as:
4-Chloro-1H-pyrrolo[2,3-B]pyridine: Shares a similar core structure but lacks the acetic acid moiety.
5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine: Another derivative with additional functional groups that enhance its biological activity .
The uniqueness of 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid lies in its specific structural features that confer distinct biological activities, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-1-2-11-9-8(6)5(4-12-9)3-7(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJVHSHRINPQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463196.png)

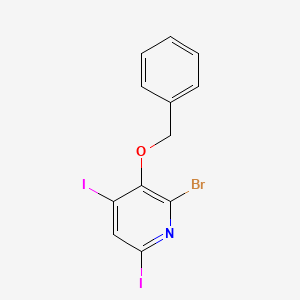

![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1463202.png)
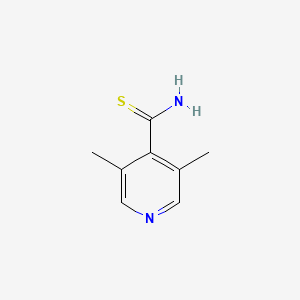
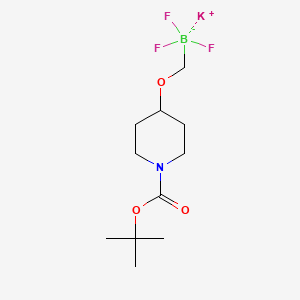

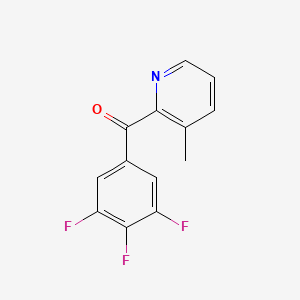
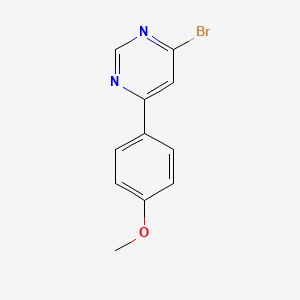

![N-[4-({[2-(pyridin-3-yl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1463215.png)


